1-((3-Bromopropyl)sulfinothioyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is an organic compound with the molecular formula C5H9BrOS2 and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of a bromopropyl group attached to a sulfinothioyl moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one typically involves the reaction of ethan-1-one derivatives with bromopropyl sulfinothioyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinothioyl group to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
1-((3-Bromopropyl)sulfinothioyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one involves its interaction with molecular targets through its sulfinothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromopropyl group may also participate in substitution reactions, further modifying the compound’s biological activity .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)ethan-1-one
- 1-(Indolizin-3-yl)ethan-1-one
- 1-Bromo-3-phenylpropane
Comparison: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is unique due to its sulfinothioyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While 1-(3-Bromophenyl)ethan-1-one and 1-Bromo-3-phenylpropane are primarily used in organic synthesis, the presence of the sulfinothioyl group in this compound allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H9BrOS2 |
---|---|
Molecular Weight |
229.2 g/mol |
IUPAC Name |
1-(3-bromopropylsulfinothioyl)ethanone |
InChI |
InChI=1S/C5H9BrOS2/c1-5(7)9(8)4-2-3-6/h2-4H2,1H3 |
InChI Key |
JHRLITQJJCRLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=S)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.